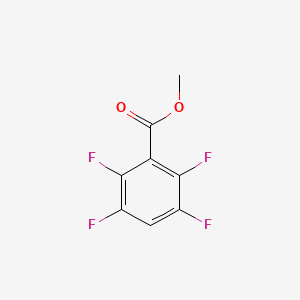

Methyl 2,3,5,6-tetrafluorobenzoate

Description

Properties

IUPAC Name |

methyl 2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVICBCTIZYQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565095 | |

| Record name | Methyl 2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-12-4 | |

| Record name | Methyl 2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Single-Step Methylation Using (Trimethylsilyl)Diazomethane

A safer alternative to traditional diazomethane, (trimethylsilyl)diazomethane (TMS-diazomethane) enables direct methylation of 2,3,5,6-tetrafluorobenzoic acid in a single step. This method avoids the need for isolating reactive intermediates.

Procedure :

A mixture of 2,3,5,6-tetrafluorobenzoic acid (5 mmol) in toluene:methanol (3:2) is treated with TMS-diazomethane (2M in diethyl ether, 10 mmol) at room temperature. The reaction is quenched with acetic acid after 30 minutes, and the solvent is evaporated. Purification via column chromatography (dichloromethane) affords methyl 2,3,5,6-tetrafluorobenzoate in 59% yield.

Reaction Mechanism :

TMS-diazomethane acts as a methylating agent via in situ generation of diazomethane, which reacts with the carboxylic acid to form the methyl ester:

$$

\text{RCOOH} + \text{CH}2\text{N}2 \rightarrow \text{RCOOCH}3 + \text{N}2

$$

Advantages :

- Avoids hazardous diazomethane gas.

- Shorter reaction time (30 minutes vs. hours for acid chloride methods).

Limitations :

- Moderate yields due to competing side reactions.

- Requires careful handling of TMS-diazomethane, which is moisture-sensitive.

Comparative Analysis of Methods

*Theoretical estimates based on analogous reactions.

Industrial-Scale Considerations

For large-scale production, the acid chloride route is preferred due to its scalability and established protocols. However, TMS-diazomethane offers operational simplicity for small batches. Recent advances in flow chemistry could enhance the safety profile of diazomethane-based methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3,5,6-tetrafluorobenzoic acid.

Reduction: Reduction with sodium borohydride (NaBH4) can yield 2,3,5,6-tetrafluorobenzyl alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2,3,5,6-tetrafluorobenzoic acid.

Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2,3,5,6-tetrafluorobenzoate serves as an important intermediate in organic synthesis. Its fluorinated structure allows for the introduction of functional groups through various chemical reactions. For instance:

- Synthesis of Tetrafluorobenzyl Alcohol : this compound can be reduced to yield 2,3,5,6-tetrafluorobenzyl alcohol. This compound is a key precursor in the production of insecticides like transfluthrin. The reduction process typically involves reagents like sodium borohydride (NaBH4) in the presence of iodine (I2), achieving yields around 52.3% under optimized conditions .

Pharmaceutical Applications

The fluorinated derivatives of this compound have shown potential in pharmaceutical research:

- Antibacterial Activity : Research indicates that compounds derived from this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, derivatives like 2-acetyl-5-chloro-4-methylphenyl 2,3,4,6-tetrafluorobenzoate have been synthesized and tested for their efficacy against these bacteria .

Agrochemical Applications

In agrochemistry, this compound is used to develop new pesticides and herbicides:

- Insecticide Development : The compound serves as a precursor for synthesizing various insecticides. Its derivatives can be modified to enhance biological activity while minimizing environmental impact.

Material Science

The unique properties of this compound make it valuable in material science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. Fluorinated materials are sought after for applications requiring durability under harsh conditions.

- Synthesis and Application in Insecticides :

- Antibacterial Efficacy :

Mechanism of Action

The mechanism of action of methyl 2,3,5,6-tetrafluorobenzoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Alkyl Ester Derivatives

- tert-Butyl 2,3,5,6-tetrafluorobenzoate Structure: The methyl ester is replaced with a bulky tert-butyl group. Synthesis: Prepared via tosylation of 2,3,5,6-tetrafluorobenzoic acid followed by esterification with tert-butanol (96% yield) . Applications: Used in Ru-catalyzed C–H arylation reactions due to improved steric hindrance, enabling selective coupling with aryl halides (e.g., 77% yield for biphenyl derivatives) . Stability: The tert-butyl group enhances thermal stability compared to the methyl ester .

Substituted Derivatives

Methyl 4-(Bromomethyl)-2,3,5,6-tetrafluorobenzoate (25)

- Structure : Features a bromomethyl substituent at the 4-position.

- Synthesis : Synthesized via bromination of the parent compound using N-bromosuccinimide (NBS) and AIBN (79% yield) .

- Reactivity : Serves as a key intermediate for introducing benzimidazole or azide groups (e.g., used to synthesize Methyl 2,3,5,6-tetrafluoro-4-[(2-methyl-1-benzimidazolyl)-methyl]benzoate (22f) in 88% yield) .

Methyl 4-Azido-2,3,5,6-tetrafluorobenzoate

- Crosslinking: Used in polymer-based photocoupling agents (e.g., PAAm-PFPA) for immobilizing nanomaterials .

- Bioorthogonal Chemistry : Participates in rapid Staudinger reactions with aryl phosphines (rate constant: 18 M⁻¹s⁻¹) for labeling glycans .

Parent Acid and Related Acids

2,3,5,6-Tetrafluorobenzoic Acid

- Structure : The carboxylic acid analogue of the methyl ester.

- Synthesis : Prepared via hydrolysis of methyl 2,3,5,6-tetrafluorobenzoate or direct fluorination of benzoic acid derivatives .

- Applications : Used as a building block for agrochemicals and pharmaceuticals (e.g., tefluthrin insecticide) .

- Comparison : The free carboxylic acid group increases polarity and solubility in aqueous media compared to the ester .

4-Azido-2,3,5,6-Tetrafluorobenzoic Acid

Fluorinated Analogues with Varying Substituents

Reactivity and Stability Trends

- Electrophilicity : The 4-azido derivative exhibits higher electrophilicity than the parent ester, enabling faster Staudinger reactions .

- Thermal Stability : tert-Butyl esters > methyl esters due to steric protection of the ester group .

- Photoreactivity: Azido-substituted derivatives undergo UV-induced crosslinking, unlike non-azido analogues .

Key Research Findings

- Synthetic Versatility : this compound serves as a versatile precursor for introducing diverse functional groups (e.g., bromomethyl, azido) .

- Material Science Applications : Fluorinated benzoates enhance the dielectric properties and mechanical strength of polymers when used as crosslinkers .

- Biological Compatibility : Azido derivatives enable bioorthogonal labeling with minimal interference in live-cell imaging .

Biological Activity

Methyl 2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms and the esterification of the carboxyl group with a methyl group. This unique structure endows the compound with distinctive chemical properties that influence its biological activity and potential applications in various fields, particularly in medicinal chemistry and material science.

The presence of fluorine atoms significantly enhances the reactivity of this compound. Fluorine's electronegativity and electron-withdrawing effects stabilize negative charges and can influence the compound’s interactions with biological targets. This can potentially affect enzyme activity or receptor binding, making it a candidate for further research in drug development and biochemical assays .

Mechanism of Action:

- Lipophilicity: The fluorinated structure increases lipophilicity, enhancing membrane permeability.

- Hydrolysis: The ester group may undergo hydrolysis to release active benzoic acid derivatives, which can further interact with cellular components.

- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes due to its unique electronic properties.

Biological Activity

While specific biological activity data for this compound is limited, related compounds suggest interesting biological properties. For instance:

- Antioxidant Activity: Compounds with similar fluorinated structures have demonstrated antioxidant properties which could be relevant in preventing oxidative stress-related diseases .

- Enzyme Inhibition: Studies indicate that fluorinated benzoates can inhibit various enzymes, affecting metabolic pathways crucial for cellular functions .

Table: Summary of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | Potential use in biochemical assays | |

| Methyl 2,3,5-trifluorobenzoate | Used in enzyme interaction studies | |

| Methyl pentafluorobenzoate | Higher reactivity; potential applications in drug development |

Case Study: Enzyme Inhibition

A study explored the effects of tetrafluorobenzoates on histone deacetylase (HDAC) activity. Compounds with multiple fluorine substitutions showed varying degrees of inhibition potency. For example, a tetrafluoro-substituted analogue exhibited an IC50 value comparable to known inhibitors, highlighting the potential of this compound in therapeutic applications targeting HDACs .

Future Directions

Further research is warranted to elucidate the specific biological activities of this compound. Potential areas include:

- Drug Development: Investigating its efficacy as a drug candidate for diseases influenced by enzyme activity.

- Metabolomics Studies: Utilizing advanced analytical techniques to profile its interactions within biological systems.

- Material Science Applications: Exploring its utility in developing new materials due to its unique chemical properties.

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 2,3,5,6-tetrafluorobenzoate, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves halogen exchange fluorination or esterification of tetrafluorobenzoic acid precursors. For example, tert-butyl 2,3,5,6-tetrafluorobenzoate was synthesized via tosylation of 2,3,5,6-tetrafluorobenzoic acid followed by reaction with tert-butanol, achieving 96% yield under optimized conditions (TosCl, pyridine, 16 hr stirring) . Methyl esters are often prepared via acid-catalyzed esterification (e.g., HCl/MeOH) or nucleophilic substitution. Key factors include temperature control (0°C to room temperature), solvent selection (e.g., CCl₄ for bromination), and purification via silica gel chromatography .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound and its derivatives?

Methodological Answer:

- ¹⁹F NMR : Distinct multiplets for fluorine atoms at δ -140.7 to -162.3 ppm confirm substitution patterns .

- ¹H/¹³C NMR : Methyl ester protons appear as singlets (δ ~3.8–3.9 ppm), while aromatic carbons show couplings (e.g., JC-F ≈ 237–250 Hz) .

- IR : Strong C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 237.0648) .

Advanced Research Questions

Q. Q3. What strategies enable selective functionalization of this compound for applications in photolabeling or materials science?

Methodological Answer: The 4-position is highly reactive due to electron-withdrawing fluorine substituents. Key strategies:

- Azide Introduction : NaN₃ treatment of methyl pentafluorobenzoate yields methyl 4-azido-2,3,5,6-tetrafluorobenzoate, a precursor for photoactive probes. Hydrolysis with NaOH forms the carboxylic acid derivative .

- Bromination : N-bromosuccinimide (NBS) and AIBN in CCl₄ selectively introduce bromine at the 4-position (79% yield), enabling cross-coupling reactions .

- Amide Coupling : EDAC/NHS-mediated coupling with amines produces derivatives like Methyl 4-isobutyramidobenzoate (Rf = 0.24) .

Q. Q4. How does fluorination impact the electronic properties of triangulene derivatives synthesized from this compound?

Methodological Answer: Fluorination lowers LUMO energy levels, increasing electrophilicity. For example, fluorinated triangulenium salts (e.g., 2F6–2F8) exhibit red-shifted absorption (Δλ = 16–29 nm) and emission (Δλ = 13–41 nm) due to enhanced electron-withdrawing effects. X-ray analysis reveals altered packing motifs from dipole interactions, critical for optoelectronic applications .

Q. Q5. What methodologies quantify photolabeling efficiency of this compound derivatives in protein studies?

Methodological Answer: Radiolabeled [¹⁴C]methyl 4-azido-2,3,5,6-tetrafluorobenzoate is irradiated (UV, 350 nm) with proteins like HSA or IgG. Size-exclusion chromatography separates labeled proteins, with scintillation counting quantifying incorporation. Efficiencies reach 78–82%, attributed to preferential insertion into hydrophobic protein domains over side reactions (e.g., azo byproducts) .

Data Contradiction and Optimization

Q. Q6. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from solvent effects or impurities. For example:

- Solvent Shifts : CDCl₃ vs. DMSO-d₆ may alter ¹H/¹⁹F chemical shifts. Cross-validate with COSY or HSQC for coupling consistency .

- Impurity Peaks : Compare Rf values (TLC) and HRMS data to exclude byproducts (e.g., unreacted starting material in Methyl 4-butyramidobenzoate synthesis) .

Q. Q7. Why do catalytic reductions of azido derivatives yield varying amine product purities, and how can this be mitigated?

Methodological Answer: NiCl₂/NaBH₄ reductions of methyl 4-azidobenzoate produce Methyl 4-aminobenzoate (88% yield). Impurities (e.g., hydrazines) form if NaBH₄ is in excess. Optimization includes:

- Stoichiometry Control : Limit NaBH₄ to 2.5 equivalents.

- Catalyst Loading : 0.5 mol% NiCl₂ minimizes side reactions.

- Purification : Flash chromatography (hexane/CH₂Cl₂) removes polar impurities .

Application-Oriented Questions

Q. Q8. How are this compound derivatives applied in carbon nanotube (CNT) functionalization?

Methodological Answer: 4-Azido derivatives undergo Huisgen cycloaddition with alkynylated CNTs. For SWCNT functionalization:

- Step 1 : Synthesize methyl 4-azido-2,3,5,6-tetrafluorobenzoate via NaN₃ substitution.

- Step 2 : React with propargylamine-modified SWCNTs under Cu(I) catalysis.

- Step 3 : Confirm functionalization via Raman spectroscopy (D/G band ratio) and conductivity measurements .

Q. Q9. What role do this compound derivatives play in synthesizing fluorinated triangulenes?

Methodological Answer: The ester serves as a fluorinated building block for triangulenium salts. Nucleophilic substitution with methoxy or amino groups generates precursors like 2F((DMP)₃C⁺), which undergo cyclization to form fluorinated quinacridinium or triangulenium ions. These exhibit enhanced redox activity (ΔEred ≈ -0.2 V) and optoelectronic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.